molecular formula C7H10N2 B14515055 4,4-Diethenyl-4,5-dihydro-3H-pyrazole CAS No. 63480-73-9

4,4-Diethenyl-4,5-dihydro-3H-pyrazole

Cat. No.: B14515055
CAS No.: 63480-73-9
M. Wt: 122.17 g/mol
InChI Key: FJEXVWJTGIJWBT-UHFFFAOYSA-N
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Description

4,4-Diethenyl-4,5-dihydro-3H-pyrazole is a specialized chemical compound offered for research and development purposes. As a derivative of the 4,5-dihydro-3H-pyrazole (pyrazoline) scaffold, it serves as a valuable building block in organic synthesis and medicinal chemistry research. The unique presence of diethenyl substituents at the 4-position is of significant interest for further chemical modifications, including polymerization studies or the development of more complex molecular architectures. This product is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the identity and purity of the compound through appropriate analytical techniques prior to use.

Properties

CAS No.

63480-73-9

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

4,4-bis(ethenyl)-3,5-dihydropyrazole

InChI

InChI=1S/C7H10N2/c1-3-7(4-2)5-8-9-6-7/h3-4H,1-2,5-6H2

InChI Key

FJEXVWJTGIJWBT-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CN=NC1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethenyl-4,5-dihydro-3H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-dicarbonyl compounds or their analogs. This reaction can be carried out under mild conditions, often using a catalyst to enhance the yield and selectivity .

Industrial Production Methods: Industrial production of 4,4-Diethenyl-4,5-dihydro-3H-pyrazole may involve multicomponent reactions (MCR) and one-pot processes to streamline the synthesis and reduce costs. These methods are designed to be efficient and environmentally friendly, often employing green solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethenyl-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Activities
Research indicates that compounds with a dihydropyrazole skeleton, including 4,4-diethenyl-4,5-dihydro-3H-pyrazole, exhibit significant antibacterial and antifungal properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole moiety have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The specific pathways affected include those related to cell cycle regulation and programmed cell death .

Neuroprotective Effects
Some research suggests that pyrazole derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. These compounds have been shown to modulate neuroinflammatory responses and provide protection against oxidative stress in neuronal cells .

Material Science

Polymer Chemistry
4,4-Diethenyl-4,5-dihydro-3H-pyrazole can be utilized as a monomer in the synthesis of polymers. Its vinyl groups allow for polymerization processes that can lead to materials with tailored properties for specific applications. For example, polymers derived from this compound may exhibit enhanced thermal stability and mechanical strength .

Dyes and Pigments
This compound can also serve as a precursor for synthesizing dyes and pigments due to its ability to form colored complexes with metals. The incorporation of 4,4-diethenyl-4,5-dihydro-3H-pyrazole into dye formulations has been explored for applications in textiles and coatings .

Agricultural Chemistry

Herbicides and Pesticides
Research has identified potential applications of pyrazole derivatives as herbicides and pesticides. The structural features of 4,4-diethenyl-4,5-dihydro-3H-pyrazole make it suitable for developing agrochemicals aimed at controlling unwanted plant growth and pests. Its efficacy is attributed to its ability to interfere with specific biochemical pathways in target organisms .

Summary Table of Applications

Application AreaSpecific UsesNotes
Medicinal ChemistryAntibacterial, antifungal, anticancerEffective against various pathogens; induces apoptosis
Material SciencePolymer synthesis, dyesEnhances thermal stability; used in textile coatings
Agricultural ChemistryHerbicides and pesticidesTargets specific biochemical pathways in plants/pests

Mechanism of Action

The mechanism of action of 4,4-Diethenyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular Structure and Conformational Analysis

The 4,5-dihydro-3H-pyrazole core is common among analogs, but substituents significantly influence conformation and reactivity:

  • For example, compounds with methyl or phenyl substituents (e.g., p,o-methylophenyl-4,5-dihydro-3H-pyrazole) adopt similar envelope conformations but with distinct puckering parameters (e.g., $ Q_T = 0.252–0.428 \, \text{Å} $, $ \theta = 128–129^\circ $) .
  • Spiropyrazoline Derivatives : Spiro-fused systems (e.g., spiro[indoline-3,3′-pyrazole]) exhibit planar pyrazole rings with dihedral angles up to $ 73.43^\circ $ between fused aromatic systems, reducing steric strain compared to ethenyl-substituted analogs .
  • BSS-930A : A spiro-lactam antimicrobial agent with a 4,5-dihydro-3H-pyrazole ring shows conformational similarity to cyclopropane-containing analogs (e.g., BSS-939), but the pyrazole ring enhances anti-Plasmodium activity due to improved hydrogen-bonding capacity .

Crystallographic and Stability Profiles

  • Crystal Packing: Ethenyl-substituted analogs may exhibit weaker intermolecular hydrogen bonding compared to hydroxyl- or carbonyl-containing derivatives. For example, 3-benzylidenechromanones form dimers via C–H···O/N interactions, while 4,4-diethenyl derivatives likely rely on van der Waals forces .

Q & A

Q. What are the optimized synthetic routes for 4,4-diethenyl-4,5-dihydro-3H-pyrazole derivatives, and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours yields 65% of a pyrazole derivative after crystallization . Electrochemical methods, such as oxidative aromatization of pyrazolines, offer higher efficiency (68% yield) under mild conditions, avoiding harsh reagents . Solvent choice (e.g., ethanol vs. DMSO) and catalyst selection (e.g., glacial acetic acid) critically affect reaction kinetics and purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 4,4-diethenyl-4,5-dihydro-3H-pyrazole derivatives?

High-resolution mass spectrometry (HRMS) and X-ray crystallography are standard. HRMS (ESI+) provides precise molecular weight confirmation (e.g., observed m/z 425.0514 vs. calculated 425.0509 for a pyrazoline intermediate) . Single-crystal X-ray diffraction resolves substituent positioning and dihedral angles, as demonstrated for fluorophenyl-pyrazole hybrids . NMR (¹H/¹³C) is essential for verifying regiochemistry and hydrogen bonding patterns in dihydro-pyrazoles .

Q. How are 4,5-dihydro-3H-pyrazole derivatives screened for antimicrobial activity in vitro?

Compounds are tested against bacterial (e.g., E. coli, S. aureus) and fungal strains using agar diffusion or microdilution assays. Fluorinated and sulfur-containing derivatives exhibit enhanced activity due to improved membrane permeability and target binding . Minimum inhibitory concentrations (MICs) are reported for phenylthio-substituted pyrazoles, with MIC values ranging from 8–64 µg/mL .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reaction yields during pyrazole synthesis?

Discrepancies arise from competing pathways. For example, prolonged refluxing in DMSO may lead to overoxidation, reducing yields, whereas electrochemical methods minimize side reactions via controlled potential . Substituent electronic effects also play a role: electron-withdrawing groups (e.g., trifluoromethyl) stabilize intermediates, improving cyclization efficiency .

Q. How do substituent modifications impact the biological activity of 4,4-diethenyl-4,5-dihydro-3H-pyrazole derivatives?

  • Fluorine substitution : Enhances bioavailability and target affinity by modulating lipophilicity and metabolic stability. Fluorophenyl derivatives show 2–4× higher antimicrobial activity than non-fluorinated analogs .
  • Methylthio groups : Increase antioxidant potential via radical scavenging but may reduce solubility .
  • Triazole hybrids : Pyrazolyl-1,2,3-triazoles exhibit dual enzyme inhibition (e.g., COX-2 and kinase targets), linked to their anti-inflammatory and anticancer properties .

Q. What strategies resolve challenges in crystallizing 4,5-dihydro-3H-pyrazole derivatives for structural studies?

Slow evaporation from DMF/ethanol (1:1) mixtures produces high-quality crystals by balancing polarity and solubility . For hygroscopic compounds, inert-atmosphere crystallization (argon/glovebox) prevents hydrate formation . Substituent bulkiness (e.g., diphenyl groups) can hinder packing; co-crystallization with small molecules (e.g., acetic acid) improves lattice stability .

Methodological Tables

Q. Table 1. Comparative Synthesis Methods

MethodYield (%)ConditionsKey AdvantagesReferences
Reflux in DMSO6518 h, 100°CScalability
Electrochemical oxidation68RT, 0.8 V vs. Ag/AgClMild, no by-products
Hydrazine cyclization70–75Ethanol, 12 h refluxLow cost

Q. Table 2. Biological Activity of Key Derivatives

SubstituentActivity (MIC, µg/mL)Target PathogensMechanismReferences
4-Fluorophenylthio8–16S. aureus, C. albicansMembrane disruption
Trifluoromethylphenyl32–64E. coli, P. aeruginosaDNA gyrase inhibition
Diphenyl hybridsN/AAnticancer (IC₅₀: 5–10 µM)Kinase inhibition

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